molecular formula C13H15NO B13209185 3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile

3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile

Cat. No.: B13209185
M. Wt: 201.26 g/mol
InChI Key: JHOBRAMQRPHFDG-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a nitrile group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile can be achieved through several methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides or other oxidizing agents . Another method involves the reaction of phenylpropanone with epoxidizing agents to form the desired oxirane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C13H15NO/c1-9(2)10-4-6-11(7-5-10)13(3)12(8-14)15-13/h4-7,9,12H,1-3H3

InChI Key

JHOBRAMQRPHFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(C(O2)C#N)C

Origin of Product

United States

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